Computed Lipophilicity: ~10-Fold LogP Increase Over the Unsubstituted Imidazo[1,2-b]pyridazine-6-carboxylic Acid Core
The target compound exhibits a computed LogP (cLogP) of 2.15, compared to an XLogP3-AA of 0.2 for the unsubstituted imidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 769109-13-9), representing an approximate 10-fold increase in calculated lipophilicity . The topological polar surface area (TPSA) remains identical at 67.49 Ų for both compounds , indicating that the lipophilicity gain derives entirely from the hydrocarbon tert-butyl group without altering hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 2.15; TPSA = 67.49 Ų (Leyan computed values) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine-6-carboxylic acid (CAS 769109-13-9): XLogP3-AA = 0.2 (PubChem); TPSA = 67.49 Ų (Chemscene); alternate source reports cLogP = 0.04–0.43 |
| Quantified Difference | ΔLogP ≈ 1.7–1.95 log units (~50- to 90-fold increase in partition coefficient); ΔTPSA = 0 Ų |
| Conditions | cLogP computed by vendor algorithm (Leyan); XLogP3-AA computed by PubChem 2021.05.07 release |
Why This Matters
The higher lipophilicity at equivalent TPSA enables improved passive membrane permeability for cell-based assays and influences solubility behavior during amide coupling and purification steps, making this building block more suitable for generating drug-like derivatives with balanced ADME profiles than the unsubstituted analog.
- [1] PubChem. Imidazo(1,2-b)pyridazine-6-carboxylic acid, CID 10536007, CAS 769109-13-9. XLogP3-AA = 0.2. Accessed April 2026. View Source
